Enhanced Reactivity in Suzuki–Miyaura Coupling: Halogen Electronic Effects
The presence of an ortho-fluorine substituent on (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid significantly influences its reactivity in Suzuki–Miyaura couplings. Fluorine's strong electron-withdrawing inductive effect reduces electron density on the boron atom, increasing its electrophilicity and accelerating the transmetalation step relative to non-fluorinated analogs . Conversely, the 4-bromo substituent provides a secondary synthetic handle for further functionalization, a feature absent in simpler fluoronaphthalenylboronic acids. This dual functionality enables the compound to act as both a nucleophile and an electrophile in sequential coupling reactions, a strategy central to the iterative synthesis of oligoarenes [1].
| Evidence Dimension | Suzuki Coupling Reactivity |
|---|---|
| Target Compound Data | F-substituted naphthylboronic acids exhibit accelerated transmetalation due to enhanced Lewis acidity |
| Comparator Or Baseline | Non-fluorinated naphthylboronic acids (e.g., 4-bromo-1-naphthylboronic acid) |
| Quantified Difference | Reaction rates can be up to 2-5x faster for fluorinated arylboronic acids under identical conditions [2] |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling in aqueous/organic biphasic systems at 40-80 °C |
Why This Matters
Faster transmetalation translates to lower catalyst loadings, shorter reaction times, and higher yields, directly impacting cost and efficiency in multi-step syntheses.
- [1] Suginome, M., et al. (2007). Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling. Journal of the American Chemical Society, 129(2), 338–339. View Source
- [2] University of Würzburg. (n.d.). Review: Synthesis and Applications of Fluorinated Aryl Boronic Acid Derivatives. Opus Bibliothek. View Source
